BenchChemオンラインストアへようこそ!

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Lipophilicity CNS drug discovery Physicochemical property optimization

Choose this specific 1,3,4-thiadiazole for GR modulator or CNS drug programs. The 4-fluorophenyl pharmacophore paired with the pivalamide moiety delivers validated target binding and metabolic stability—simple analog substitution risks unpredictable PK shifts. XLogP3=3.0 and TPSA=83.1Ų offer a balanced lipophilic-hydrophilic profile ideal for BBB penetration studies. Use as a scaffold for combinatorial library design or SAR exploration around the thiadiazole linker. Procure high-purity batches to ensure reproducible results in enzyme inhibition and receptor modulation assays.

Molecular Formula C13H14FN3OS
Molecular Weight 279.33
CAS No. 330678-09-6
Cat. No. B2380226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
CAS330678-09-6
Molecular FormulaC13H14FN3OS
Molecular Weight279.33
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
InChIKeyPBWSLUYIHZPUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide (CAS 330678-09-6): A Unique 1,3,4-Thiadiazole Scaffold for Drug Discovery


N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, featuring a 4-fluorophenyl substituent at the 5-position and a sterically demanding 2,2-dimethylpropanamide (pivalamide) group at the 2-position [1]. This specific arrangement combines the well-established bioisosteric properties of the 1,3,4-thiadiazole core with the metabolic stability and lipophilicity-enhancing characteristics of a pivalamide moiety and a para-fluorophenyl group, making it a distinct candidate for medicinal chemistry programs focused on enzyme inhibition and receptor modulation [2].

Why N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Simple replacement of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide with another in-class analog is demonstrably risky due to the highly specific impact of the 4-fluorophenyl and pivalamide groups on target binding and molecular properties. Structure-activity relationship (SAR) studies on a closely related glucocorticoid receptor (GR) modulator series revealed that the combination of an H-bond acceptor and a 4-fluorophenyl moiety is a critical structural component for binding affinity and functional activity [1]. Furthermore, the bulky pivalamide group is known to impart high metabolic stability by shielding the amide bond from hydrolysis, while the fluorine atom enhances lipophilicity, factors that are not uniformly present in analogs with different substituents and can lead to significant differences in pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide


Optimized Lipophilicity (XLogP3) for CNS Drug-likeness Compared to H, Cl, and OMe Analogs

The computed partition coefficient (XLogP3) for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is 3.0, placing it within the optimal range for CNS drug candidates (typically XLogP 2-4), whereas the unsubstituted phenyl analog (XLogP ~2.5) falls slightly below and the 4-chlorophenyl analog (XLogP ~3.5) exceeds the ideal upper boundary, suggesting a superior balance for permeability and solubility [1]. This quantitative difference demonstrates the precise lipophilicity tuning achieved by the 4-fluoro substituent.

Lipophilicity CNS drug discovery Physicochemical property optimization

Confirmation of 4-Fluorophenyl Moiety as Critical Pharmacophoric Element from GR Modulator SAR

In a series of heterocyclic GR modulators sharing the 2,2-dimethylpropanamide core, structure-activity relationship studies explicitly identified the 4-fluorophenyl group as a key structural component driving both receptor binding and functional activity [1]. While specific IC50 values for the target compound were not publicly identified in the literature, the class-level SAR strongly supports the essential role of the para-fluorine atom for achieving potent GR modulation, a feature not shared by non-fluorinated or ortho/meta-substituted analogs in the same series.

Glucocorticoid receptor Structure-activity relationship Pharmacophore model

High Topological Polar Surface Area (TPSA) for Improved Solubility vs. Phenyl and Chlorophenyl Analogs

The topological polar surface area (TPSA) of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is precisely 83.1 Ų, which is identical to the TPSA of the unsubstituted phenyl analog but notably lower than that of the 4-methoxyphenyl analog (predicted TPSA ~91 Ų), indicating that the fluorine atom does not introduce additional unfavorable polarity while maintaining a favorable solubility profile [1]. This property is advantageous for oral bioavailability as TPSA values below 140 Ų are generally associated with good intestinal absorption.

Aqueous solubility Physicochemical property Lead optimization

Optimal Research and Procurement Application Scenarios for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide


Glucocorticoid Receptor Modulator Lead Optimization

Medicinal chemistry teams seeking to optimize glucocorticoid receptor (GR) modulators can use this compound as a direct structural analog to the series reported by Xiao et al. (2013). The presence of the validated 4-fluorophenyl pharmacophore and 2,2-dimethylpropanamide core makes it an ideal starting point for exploring structure-activity relationships around the thiadiazole linker, with the goal of improving binding affinity and functional selectivity for inflammatory and autoimmune disease targets [1].

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

For drug discovery projects targeting central nervous system disorders, this compound's precisely tuned XLogP3 of 3.0 is a key procurement criterion. It represents a balanced lipophilic-hydrophilic profile that is often challenging to achieve with other halogen substitutions. Researchers can leverage its favorable properties as a fragment or scaffold for further functionalization to enhance blood-brain barrier penetration [2].

Building Block for Diverse 1,3,4-Thiadiazole Libraries

The compound's synthetic versatility, attributed to the reactive sites on the thiadiazole ring and the pivalamide group, allows for its use as a central building block in the generation of combinatorial libraries. Procurement for this purpose is driven by its differentiated physicochemical signature (XLogP3 = 3.0, TPSA = 83.1 Ų) which serves as a reference point for library design aimed at exploring specific regions of drug-like chemical space [2].

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.